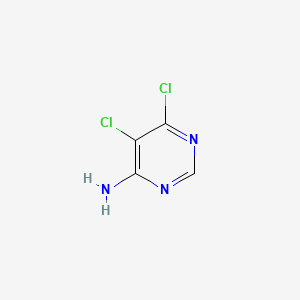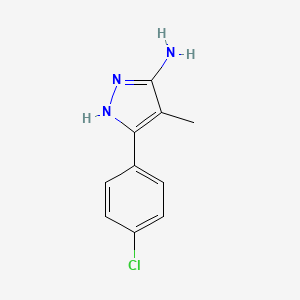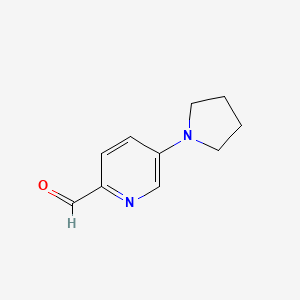
5-(Pyrrolidin-1-yl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyrrolidin-1-yl)picolinaldehyde is a heterocyclic compound that contains a pyrrolidine ring and a picolinaldehyde moiety. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C10H12N2O, and it has a molecular weight of 176.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-yl)picolinaldehyde typically involves the formation of the pyrrolidine ring followed by its attachment to the picolinaldehyde moiety. One common method involves the reaction of 4-chlorobutan-1-amine with a strong base to form pyrrolidine, which is then reacted with picolinaldehyde under specific conditions .
Industrial Production Methods
Industrial production of pyrrolidine, a key component of this compound, involves the reaction of 1,4-butanediol and ammonia at elevated temperatures (165–200 °C) and pressures (17–21 MPa) in the presence of a cobalt- and nickel oxide catalyst supported on alumina . The product is obtained after multistage purification and separation by extractive and azeotropic distillation.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-1-yl)picolinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-(Pyrrolidin-1-yl)picolinaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in proteomics research applications.
Medicine: It serves as a scaffold for the development of novel biologically active compounds.
Industry: The compound is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-1-yl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The presence of the nitrogen atom in the pyrrolidine ring contributes to the polarity of the molecule, which affects its binding affinity to various biological targets . The compound’s non-planarity due to the pyrrolidine ring’s pseudorotation enhances its three-dimensional coverage, allowing it to interact with a wide range of proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A cyclic secondary amine with similar structural features but lacking the picolinaldehyde moiety.
Pyrrole: An aromatic compound with a five-membered ring containing one nitrogen atom.
Pyrrolidinone: A lactam derivative of pyrrolidine with significant biological activities.
Uniqueness
5-(Pyrrolidin-1-yl)picolinaldehyde is unique due to its combination of the pyrrolidine ring and picolinaldehyde moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, including medicinal chemistry and industrial production.
Properties
IUPAC Name |
5-pyrrolidin-1-ylpyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-8-9-3-4-10(7-11-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDZKSRORJIVAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640246 |
Source


|
| Record name | 5-(Pyrrolidin-1-yl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892501-98-3 |
Source


|
| Record name | 5-(Pyrrolidin-1-yl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324953.png)
![1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324955.png)

![6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324959.png)
![3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1324960.png)
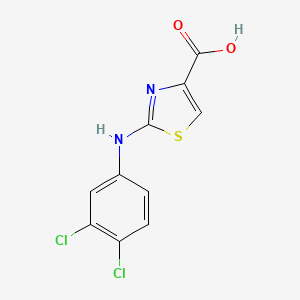
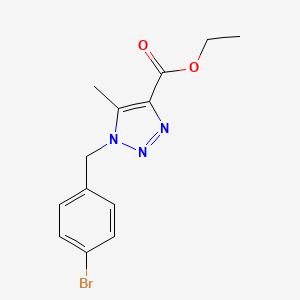
![2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1324965.png)
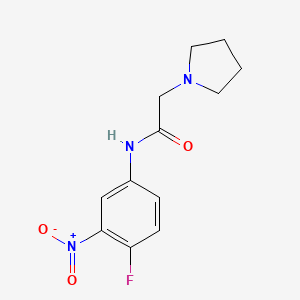
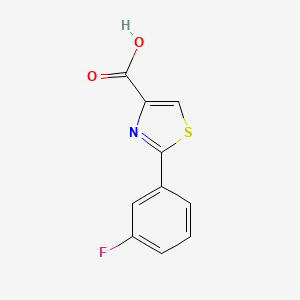
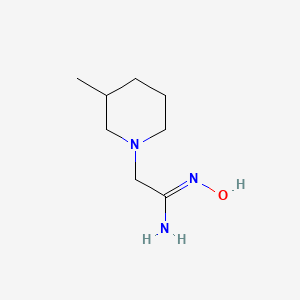
![3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid](/img/structure/B1324975.png)
